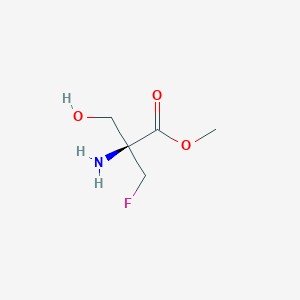

Serine, 2-(fluoromethyl)-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Serine, 2-(fluoromethyl)-, methyl ester is a chemical compound with the molecular formula C5H10FNO3. It is a derivative of serine, an amino acid, where the hydroxyl group is replaced by a fluoromethyl group, and the carboxyl group is esterified with methanol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Serine, 2-(fluoromethyl)-, methyl ester typically involves the fluoromethylation of serine followed by esterification. One common method is to react serine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like sodium hydride. The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Serine, 2-(fluoromethyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Fluoromethyl carboxylic acids.

Reduction: Fluoromethyl alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Serine, 2-(fluoromethyl)-, methyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and proteins, particularly serine proteases.

Industry: Used in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Serine, 2-(fluoromethyl)-, methyl ester involves its interaction with molecular targets such as enzymes. The fluoromethyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This is particularly relevant for serine proteases, where the compound can act as an irreversible inhibitor by forming a covalent bond with the serine residue in the active site .

Comparación Con Compuestos Similares

Similar Compounds

Serine, methyl ester: Lacks the fluoromethyl group, making it less reactive in certain biochemical contexts.

Serine, 2-chloromethyl-, methyl ester: Similar structure but with a chloromethyl group instead of fluoromethyl, leading to different reactivity and biological activity.

Serine, 2-bromomethyl-, methyl ester: Contains a bromomethyl group, which can result in different chemical and biological properties.

Uniqueness

Serine, 2-(fluoromethyl)-, methyl ester is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules .

Actividad Biológica

Serine, 2-(fluoromethyl)-, methyl ester (CAS Number: 151028-30-7) is a fluorinated derivative of serine that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its properties, mechanisms of action, and applications based on recent research findings.

- Molecular Formula : C5H10FNO3

- Molecular Weight : 151.14 g/mol

- Structure : The compound features a fluoromethyl group at the 2-position of the serine backbone, which enhances its reactivity and selectivity towards certain biological targets.

This compound primarily acts as an inhibitor of serine and cysteine proteases. These enzymes play crucial roles in various biological processes including protein digestion, cell signaling, and apoptosis. The fluorinated moiety enhances the electrophilic character of the compound, making it a potent inhibitor for specific proteases:

- Inhibition of Proteases : Research indicates that fluoromethyl ketones can selectively inhibit serine proteases with varying degrees of effectiveness. For instance, studies have shown that modifications at the P1 site significantly affect inhibitory potency against cysteine proteases like Cat-B and Cat-L, while demonstrating lower reactivity towards serine proteases .

In Vitro Studies

- Proteolytic Activity : this compound has been used as a probe to study proteolytic activity in various models. Its ability to inhibit serine and cysteine proteases makes it a valuable tool in elucidating the role of these enzymes in disease progression .

- Immunosuppressive Effects : The compound has demonstrated immunosuppressive activity by inhibiting T cell activation and proliferation in vitro. This was evidenced by its effect on caspase activation pathways in T cells .

- Cancer Cell Invasion : In studies involving murine cancer models, serine fluoromethyl ketones were shown to significantly reduce the invasion of cancer cells by inhibiting key proteases involved in metastatic processes .

In Vivo Studies

- Murine Models : In vivo studies have indicated that serine fluoromethyl ketones can reduce clinical signs of arthritis and other inflammatory conditions by modulating immune responses and inhibiting specific proteolytic pathways .

Applications in Drug Development

The unique properties of this compound have led to its exploration in various therapeutic areas:

- Drug Design : Its ability to selectively inhibit proteases positions it as a candidate for developing drugs targeting diseases where these enzymes are implicated, such as cancer and autoimmune disorders .

- Peptide Synthesis : The compound serves as a building block in peptide synthesis, facilitating the creation of specific sequences for further biochemical studies .

Case Studies

Propiedades

IUPAC Name |

methyl (2S)-2-amino-2-(fluoromethyl)-3-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO3/c1-10-4(9)5(7,2-6)3-8/h8H,2-3,7H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCMZUHVPZMXJS-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)(CF)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@](CO)(CF)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.